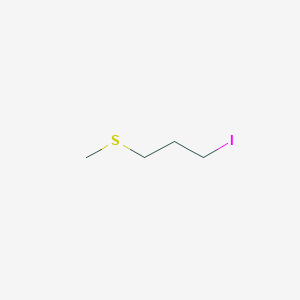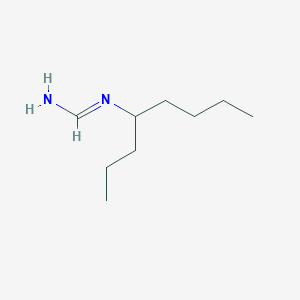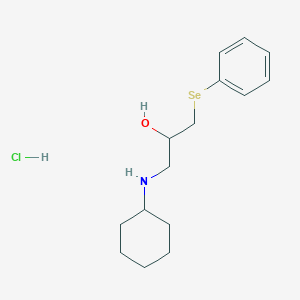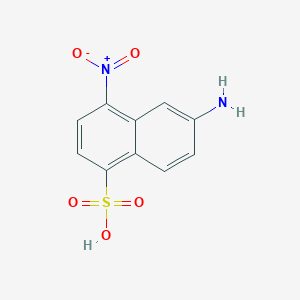![molecular formula C16H15NO4 B14356529 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid CAS No. 91575-75-6](/img/structure/B14356529.png)
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction under microwave irradiation, which facilitates the coupling of 2-(phenylamino)benzoic acid with 4-(methoxycarbonyl)phenylboronic acid . The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid has several scientific research applications:
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparación Con Compuestos Similares
- 4-Methoxycarbonylphenylboronic acid
- 2-(Phenylamino)benzoic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Comparison: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
91575-75-6 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-[(4-methoxycarbonylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)19/h2-9,17H,10H2,1H3,(H,18,19) |
Clave InChI |
LTRSWMRRLNCYEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)


![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)

